2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2,3-dimethylphenol, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by cyclization to form the benzofuran ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through an amide coupling reaction. This involves reacting the benzofuran derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Substitution with Dimethylphenyl Group: The final step involves the substitution of the acetamide group with the 2,6-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the 2,6-dimethylphenyl group.
N-(2,6-dimethylphenyl)acetamide: Lacks the benzofuran ring.
2-(1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide: Lacks the dimethyl groups on the benzofuran ring.
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both the benzofuran ring and the 2,6-dimethylphenyl group, which confer specific structural and functional properties. This combination of features may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H21NO2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-12-8-9-17-16(11-23-20(17)15(12)4)10-18(22)21-19-13(2)6-5-7-14(19)3/h5-9,11H,10H2,1-4H3,(H,21,22) |
InChI Key |
OVZDHXFCSJYCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=COC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
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